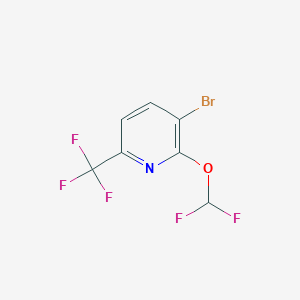

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF5NO/c8-3-1-2-4(7(11,12)13)14-5(3)15-6(9)10/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKZTQMBZUDIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with a suitably substituted pyridine precursor, such as 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine . This compound can be synthesized via nucleophilic aromatic substitution or fluorination reactions involving pyridine derivatives.

Formation of the Difluoromethoxy Group

The difluoromethoxy moiety (-OCHF₂) can be introduced through nucleophilic substitution reactions using chlorodifluoromethane derivatives or via electrophilic fluorination strategies, often under mild conditions to prevent decomposition or side reactions.

Selective Bromination at the Pyridine Ring

Bromination Reagents and Conditions

The key step involves regioselective bromination at the 3-position of the pyridine ring:

| Reagent | Typical Conditions | Notes |

|---|---|---|

| N-bromosuccinimide (NBS) | 20-90°C, 2-6 hours | Preferred for regioselectivity and milder conditions |

| Liquid bromine (Br₂) | 20-80°C, controlled addition | Used for larger scale, but requires careful handling |

- Bromination with NBS under radical initiation or in the presence of a radical initiator (e.g., AIBN) enhances regioselectivity towards the 3-position.

- Reaction temperature optimized around 65-75°C yields higher selectivity and efficiency, with reaction times of approximately 4.5-5.5 hours.

Reaction Monitoring and Purification

- Reaction progress monitored via TLC or HPLC.

- Post-reaction, the mixture is extracted with organic solvents, washed with saturated salt solutions, and purified via simple extraction and recrystallization, avoiding complex chromatography.

Alternative Synthetic Pathways

Multi-step Route via Intermediate Formation

A more elaborate route involves the following steps:

- Nitro reduction : Starting from a nitro-substituted pyridine, reduction to amino derivatives (e.g., using palladium on carbon or zinc).

- Diazotization : Conversion of amino groups to diazonium salts using nitrous acid or sodium nitrite under cold conditions (~0-5°C).

- Electrophilic substitution with fluorination reagents : Introduction of the difluoromethoxy group via nucleophilic fluorination or electrophilic fluorinating agents like tetrafluoroboric acid.

- Bromination : Final bromination step as described above.

This multi-step approach allows for better control over regioselectivity and functional group compatibility.

Research Data and Reaction Optimization

| Parameter | Optimal Range | Reference/Notes |

|---|---|---|

| Reaction temperature | 65-75°C | Higher temperatures improve yield and selectivity |

| Reaction time | 4.5-5.5 hours | Ensures complete bromination |

| Brominating agent | N-bromosuccinimide | Preferred for regioselectivity |

| Solvent | Acetic acid, dichloromethane | Common solvents for bromination |

| Purification | Water extraction, washing, recrystallization | Simplifies process, avoids chromatography |

Summary of the Synthesis Process

| Step | Description | Key Conditions |

|---|---|---|

| 1 | Preparation of pyridine precursor with difluoromethoxy and trifluoromethyl groups | Nucleophilic substitution, fluorination |

| 2 | Bromination at the 3-position | NBS, 65-75°C, 4.5-5.5 hours |

| 3 | Extraction and purification | Water wash, recrystallization |

Notes on Industrial Scalability and Cost-Effectiveness

- Using readily available reagents like NBS and common solvents facilitates scale-up.

- Mild reaction conditions reduce energy costs and improve safety.

- Simplified purification steps (extraction and recrystallization) enhance throughput and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and nitrogen atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact mechanism can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine

- CAS : 1805295-62-8

- Molecular Formula : C₇H₃BrF₅N

- Key Differences: The substitution of the difluoromethoxy group (-OCHF₂) with a difluoromethyl (-CHF₂) group reduces the compound’s polarity and electron-withdrawing effects.

- Applications : Like the target compound, it is used in medicinal intermediates but is listed as discontinued, limiting its availability .

3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine

2-Bromo-6-(difluoromethoxy)pyridine

- CAS : 1214345-40-0

- Similarity : 66%

- Key Differences : The bromine and difluoromethoxy groups are transposed (bromine at position 2 vs. 3), significantly altering electronic distribution. The meta-substituted bromine in the target compound offers better regioselectivity in coupling reactions compared to ortho-substituted analogues .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine

- CAS : 2137028-35-2

- Molecular Formula : C₆H₃BrClF₃N₂

- Key Differences : The addition of a chlorine atom at position 5 and an amine at position 2 increases molecular weight (275.45 g/mol) and introduces nucleophilic reactivity. This compound is more suited for electrophilic aromatic substitution than cross-coupling .

3-Bromo-2-chloro-6-(trifluoromethyl)pyridine

- CAS : 1159512-34-1

- Similarity : 80%

- Key Differences : Chlorine at position 2 provides a stronger electron-withdrawing effect than difluoromethoxy, enhancing stability but reducing solubility in polar solvents. This compound is preferred in reactions requiring slow, controlled substitution .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Substituents (Positions) | Key Reactivity Features |

|---|---|---|---|

| Target Compound | ~277 (estimated) | Br (3), -OCHF₂ (2), -CF₃ (6) | High cross-coupling efficiency, metabolic stability |

| 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine | 237.99 | Br (3), F (2), -CF₃ (6) | Enhanced electronegativity, lower steric bulk |

| 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine | 276.00 | Br (3), -CHF₂ (2), -CF₃ (6) | Reduced polarity, discontinued availability |

| 2-Bromo-6-(trifluoromethyl)pyridine | 225.99 | Br (2), -CF₃ (6) | Steric hindrance limits coupling efficiency |

Biological Activity

3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No. 1214332-83-8) is a fluorinated pyridine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound features a pyridine ring with multiple fluorinated substituents, which significantly influence its chemical behavior and biological activity. It can be synthesized through various methods, typically involving difluoromethylation and bromination reactions. The presence of both difluoromethoxy and trifluoromethyl groups enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and difluoromethoxy groups exhibit notable antimicrobial activities. For instance, similar trifluoromethylpyridine derivatives have shown effectiveness against various bacterial strains. A study reported that novel trifluoromethylpyridine amide derivatives demonstrated significant antibacterial activity, suggesting that this compound might possess comparable properties .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's lipophilicity, facilitating better membrane permeability.

- Inhibition of Cellular Processes : Similar compounds have been shown to inhibit key cellular processes in pathogens or cancer cells, potentially leading to reduced viability or proliferation.

Case Studies and Research Findings

- Antibacterial Activity : A study examined various trifluoromethylpyridine derivatives for antibacterial efficacy against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. Compounds with similar structural motifs demonstrated significant inhibition rates, suggesting that this compound could exhibit similar effects at varying concentrations .

- Fluorinated Drug Development : Research into the ADME (absorption, distribution, metabolism, and excretion) properties of fluorinated compounds has shown that they often have enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This suggests that this compound may be a viable candidate for further drug development .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition Rate (%) |

|---|---|---|---|

| Trifluoromethylpyridine Amide Derivative F3 | Antibacterial | Xanthomonas oryzae | 31% |

| Trifluoromethylpyridine Amide Derivative E6 | Antibacterial | Ralstonia solanacearum | 67% |

| Similar Pyridine Derivative | Anticancer | Various Cancer Cell Lines | Variable |

Q & A

Basic Research Questions

Q. What is the molecular structure and key substituents of 3-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)pyridine, and how do they influence its reactivity?

- The compound features a pyridine core substituted with a bromine atom at position 3, a difluoromethoxy group at position 2, and a trifluoromethyl group at position 5. These substituents enhance electrophilicity (via bromine’s leaving-group potential) and lipophilicity (via fluorinated groups), enabling applications in cross-coupling reactions and drug discovery .

- Key Data : Molecular formula: C₇H₃BrF₅NO; Molecular weight: ~292.001 g/mol .

Q. What are the primary synthetic routes for this compound?

- A common method involves bromination of 2-(difluoromethoxy)-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure). Reaction optimization focuses on regioselectivity to avoid polybromination .

- Methodological Note : Purification via column chromatography or recrystallization is critical due to byproduct formation .

Q. How does the difluoromethoxy group impact the compound’s stability and electronic properties?

- The difluoromethoxy group (-OCF₂H) introduces electron-withdrawing effects, lowering the pyridine ring’s electron density. This enhances resistance to oxidative degradation and improves metabolic stability in biological systems .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- The bromine atom serves as a reactive site for coupling with aryl boronic acids. Catalytic systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and inert conditions (N₂ atmosphere) are recommended. Steric hindrance from the trifluoromethyl group may necessitate tailored ligands (e.g., XPhos) to improve yields .

- Case Study : In Pfizer’s patent (EP 4219464), coupling with piperazine derivatives achieved >80% yield using [Pd(dppf)Cl₂] and K₂CO₃ in dioxane .

Q. How do conflicting data on regioselectivity in bromination reactions arise, and how can they be resolved?

- Discrepancies in bromination positions may stem from competing radical vs. electrophilic pathways. Controlled experiments (e.g., varying initiators like AIBN vs. light) and DFT calculations can clarify dominant mechanisms. For example, radical bromination favors position 3 due to steric and electronic factors .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR : ¹⁹F NMR distinguishes CF₃ (δ ~ -60 ppm) and OCF₂H (δ ~ -80 ppm) groups.

- HPLC-MS : Quantifies impurities (e.g., debrominated byproducts) using reverse-phase C18 columns and electrospray ionization .

- X-ray Crystallography : ORTEP-3 software validates crystal structures, resolving ambiguities in substituent orientation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- The compound’s fluorinated groups may generate toxic hydrofluoric acid upon decomposition. Use PPE (gloves, goggles), work in fume hoods, and neutralize waste with calcium carbonate. Refer to SDS guidelines for flammability and inhalation risks .

Contradiction Analysis

- Synthetic Routes : emphasizes bromination with NBS, while references palladium-catalyzed coupling. These are complementary steps (synthesis vs. functionalization), not contradictory.

- Safety Data : (SDS) highlights inhalation risks, whereas notes flammability. Both align with standard fluoropyridine precautions .

Methodological Recommendations

- For scale-up synthesis , prioritize flow chemistry to control exothermic bromination steps.

- In biological assays , use LC-MS/MS to track metabolic byproducts (e.g., defluorinated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.